molecular formula C15H14F3N5O B2965144 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1788676-62-9

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2965144
CAS No.: 1788676-62-9
M. Wt: 337.306
InChI Key: BNSVWUBCYHNLLZ-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and cell signaling. This molecule features a 1H-imidazo[1,2-b]pyrazole core, a privileged scaffold in drug discovery known for its significant pharmacological potential . The structure is functionalized with a urea linker and a 4-(trifluoromethyl)phenyl group, motifs commonly associated with modulating kinase activity and enhancing cellular permeability . The specific placement of the trifluoromethyl group is a common strategy to improve the metabolic stability and binding affinity of research compounds . This compound is of high interest for investigating intracellular signaling pathways involved in disease states such as cancer and inflammatory conditions. Researchers can utilize it to study the modulation of key kinases within the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) pathways, including ERK1/2, p38MAPK, and AKT . Its structural similarity to other pyrazolyl-urea and imidazopyrazole derivatives suggests potential utility in anti-angiogenesis research, as such compounds have been shown to inhibit phosphorylation events and endothelial cell migration in models like Human Umbilical Vein Endothelial Cells (HUVECs) . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)11-1-3-12(4-2-11)21-14(24)19-7-8-22-9-10-23-13(22)5-6-20-23/h1-6,9-10H,7-8H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSVWUBCYHNLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is part of a class of compounds known as imidazo[1,2-b]pyrazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features an imidazo[1,2-b]pyrazole core linked to a trifluoromethylphenyl urea moiety. This unique combination is believed to enhance its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with imidazo[1,2-b]pyrazole scaffolds exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. In vitro studies have demonstrated that related compounds can achieve IC50 values in the low micromolar range against COX-2, suggesting a strong potential for anti-inflammatory applications .

CompoundIC50 (μM)Reference
This compoundTBDTBD
Celecoxib0.02 - 0.04
Other Pyrazole Derivatives0.034 - 0.052

Anticancer Activity

The imidazo[1,2-b]pyrazole derivatives have also been evaluated for anticancer properties. Studies have shown that certain derivatives inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt/mTOR .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory mediators.
  • Apoptosis Induction : Some studies suggest that imidazo[1,2-b]pyrazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways.
  • Signal Transduction Modulation : The compound may interact with various signaling pathways involved in cell growth and survival.

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-b]pyrazole derivatives:

  • A study by Abdellatif et al. demonstrated that a series of pyrazole derivatives exhibited high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . These findings suggest that modifications to the imidazo[1,2-b]pyrazole structure can significantly enhance anti-inflammatory potency.
  • Another research effort focused on synthesizing novel pyrazole derivatives and evaluating their anticancer activities against various cell lines. The results indicated that some compounds displayed significant cytotoxicity at low concentrations, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse chemical classes, focusing on core heterocycles, substituents, and physicochemical properties.

Structural Analogues with Urea and Pyrazole/Imidazole Moieties

Table 1: Key Structural and Molecular Comparisons
Compound Name (Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features
Target Compound Imidazo[1,2-b]pyrazole 4-(Trifluoromethyl)phenyl urea 337.30 Trifluoromethyl enhances stability; urea for H-bonding
1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea (9a) Pyrazole 3-Methylphenyl, ethyl urea ~263.30* Simpler pyrazole core; lacks electron-withdrawing groups
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) Thiazole Chloromethyl, trifluoromethylphenyl urea 412.1 ([M+H]⁺) Thiazole core increases electronegativity; higher molecular weight
A-425619 Isoquinoline 4-(Trifluoromethyl)benzyl urea ~363.30* Isoquinoline enhances aromatic interactions; bulkier structure
1-(2-(6-(furan-2-yl)-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea Imidazo[1,2-b]pyrazole Furan-2-yl, 4-methoxyphenethyl urea ~393.40* Methoxy group donates electrons; furan introduces oxygen for solubility
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole + Thiophene Thiophene, trifluoromethylphenyl urea 380.40 Thiophene’s sulfur enhances π-stacking; higher molecular weight

*Calculated based on molecular formula.

Key Observations

Core Heterocycles: The imidazo[1,2-b]pyrazole core in the target compound distinguishes it from pyrazole (9a), thiazole (8j), and isoquinoline (A-425619) derivatives.

Substituent Effects :

  • The 4-(trifluoromethyl)phenyl group in the target compound is a critical feature shared with A-425619 and 8j . Trifluoromethyl groups improve metabolic stability and membrane permeability due to their lipophilic and electron-withdrawing nature.
  • Methoxy (e.g., ) and chloromethyl (e.g., ) substituents alter electronic profiles: methoxy donates electrons (increasing solubility), while chloromethyl introduces reactivity for further derivatization.

Molecular Weight and Pharmacokinetics: The target compound (337.30 g/mol) is smaller than thiazole (8j, ~412 g/mol) and thiophene (, 380.40 g/mol) analogs, suggesting better compliance with Lipinski’s rule for oral bioavailability. Bulky substituents (e.g., isoquinoline in A-425619) may hinder blood-brain barrier penetration but improve target affinity .

Synthetic Considerations :

  • The target’s synthesis (inferred from SMILES in ) likely involves coupling imidazo[1,2-b]pyrazole-ethylamine with 4-(trifluoromethyl)phenyl isocyanate. Comparable methods in (e.g., acetonitrile solvent, potassium phosphate base) highlight standard urea-forming conditions.

Research Implications and Limitations

  • Pharmacological Potential: The target’s balanced molecular weight and trifluoromethyl/urea motifs position it as a promising candidate for enzyme inhibition studies, though biological data are absent in the provided evidence.
  • Limitations : Missing data (e.g., melting points, yields) and direct activity comparisons restrict a full structure-activity relationship (SAR) analysis. Further studies should explore synthesis optimization and in vitro screening.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions involving heterocyclic intermediates. For example, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) is effective for introducing aryl groups to imidazo[1,2-b]pyrazole cores, as demonstrated in similar triazole- and urea-containing compounds . Temperature (e.g., 40–100°C) and solvent systems (e.g., iHex/EtOAc with NEt₃) critically impact purity and yield. Column chromatography with silica gel is recommended for purification .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm urea C=O stretching (~1650 cm⁻¹) and NH vibrations (~3340 cm⁻¹) .
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.6 ppm) and trifluoromethyl group integration .
  • ESI-MS for molecular weight confirmation (e.g., observed m/z 458.49 vs. calculated 458.08 in related urea derivatives) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid inhalation and skin contact due to respiratory toxicity (Category 3) and skin/eye irritation (Category 2A/2) .
  • Use fume hoods, PPE (gloves, goggles), and ventilated storage. In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how can its activity be optimized?

  • Methodological Answer : The trifluoromethylphenyl and imidazo[1,2-b]pyrazole moieties suggest potential kinase or GPCR modulation, similar to Sorafenib analogs targeting cancer pathways . To optimize activity:

  • Perform SAR studies by modifying the ethyl linker length or substituting the trifluoromethyl group (e.g., with Cl or OCF₃) .
  • Screen against panels of enzymes (e.g., phosphodiesterases or TNF-α inducers) using fluorescence polarization assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, TNF-α induction efficacy may differ between HEK293 and HeLa cells .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .
  • Apply statistical tools (e.g., ANOVA) to distinguish assay-specific artifacts from true biological effects.

Q. What strategies mitigate challenges in achieving high aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring while monitoring logP values .
  • Use prodrug approaches (e.g., esterification of urea NH groups) to enhance solubility, followed by enzymatic cleavage in vivo .
  • Employ nanoparticle encapsulation with PEGylated carriers to improve bioavailability .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., VEGFR2 or TRPV1) to identify key binding residues .
  • Apply MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Use QSAR models to predict off-target effects and prioritize derivatives for synthesis .

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